molecular formula C4H3F3N2O2S2 B1309840 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 27603-25-4

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B1309840
CAS RN: 27603-25-4
M. Wt: 232.2 g/mol
InChI Key: SQLPTSMJAQPVKR-UHFFFAOYSA-N
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Description

The compound 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the trifluoromethyl and methylsulfonyl groups suggests potential for significant biological activity, as these groups are often associated with pharmacological properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles can be achieved through various methods. One approach involves the use of trisulfur radical anion (S3•-) mediated reactions with azoalkenes and α,β-unsaturated N-sulfonylimines, which allows for the construction of 1,2,3-thiadiazoles and isothiazoles . Another method includes the intramolecular cyclization of thiosemicarbazide in an alkaline medium, which can lead to the formation of 1,3,4-thiadiazole derivatives . These methods highlight the versatility and reactivity of the thiadiazole ring system.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied. For instance, the crystal structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole shows that molecules are linked by hydrogen bonds into sheets, indicating a stable and well-defined molecular arrangement . Additionally, the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been determined by X-ray crystallography, revealing the importance of S≡O close contact and through-conjugation in stabilizing the structure .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions. For example, the reaction of N-sulfonyl-1,2,3-thiadiazole-4-carbimidamides with sulfonyl chlorides can lead to a regiospecific synthesis of 2-sulfonyl-1,2,3-triazoles, demonstrating the reactivity of the thiadiazole ring and its potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as trifluoromethyl and sulfonyl groups can affect the electron distribution within the molecule, potentially altering its reactivity, solubility, and interaction with biological targets. For instance, the binding of thiadiazole-sulfonamide moieties to the zinc ion in carbonic anhydrase has been studied, providing insights into the interaction of these compounds with metalloenzymes .

Scientific Research Applications

Antimicrobial and Antifungal Properties

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives have been shown to possess significant antimicrobial and antifungal properties. Research has demonstrated that these compounds are sensitive to both Gram-positive and Gram-negative bacteria and exhibit activity against Candida albicans, a common fungal pathogen (Sych et al., 2019). Similarly, another study found that these derivatives exhibit diverse biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant effects (Ameen & Qasir, 2017).

Anti-Tuberculosis Activity

A series of derivatives of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole have been synthesized and evaluated for anti-tuberculosis activity. Certain compounds in this series showed moderate to good activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Gadad, Noolvi, & Karpoormath, 2004).

Potential in Drug Development

These compounds have garnered interest in pharmaceutical research for their potential as lead molecules in drug development, especially due to their wide range of biological activities. Studies have focused on synthesizing and evaluating various derivatives for potential therapeutic uses, including their roles as cyclooxygenase-2 inhibitors (Gadad et al., 2008).

Applications in Chemistry

In the field of chemistry, these compounds have been used in the synthesis of complex molecules. For instance, their role in the solid-phase synthesis of thiadiazole ethers and in the preparation of novel compounds through cyclocondensation reactions has been studied (Pernerstorfer et al., 2004). Additionally, they have been used in the synthesis of new chiral 1,3,4-thiadiazole-based sulfonamides with potential anti-HIV activity (Shafique et al., 2018).

Future Directions

The future directions for “2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole” and similar compounds are likely to involve further exploration of their synthesis and applications. The unique properties of fluorine-containing compounds make them valuable in the fields of pharmaceuticals, pesticides, and materials . Therefore, the development of new methodologies for accessing these compounds is an important area of research .

properties

IUPAC Name

2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3F3N2O2S2/c1-13(10,11)3-9-8-2(12-3)4(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLPTSMJAQPVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865385
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Molecular Weight

232.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Product Name

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

CAS RN

27603-25-4
Record name 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)-
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Record name 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 2
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Citations

For This Compound
2
Citations
P Babczinski, Y Watanabe, M Nakatani… - … . John Wiley & Sons …, 2012 - Wiley Online Library
According to the similarity of their induced physiological symptoms, the Herbicide Resistance Action Committee (HRAC) has classified these herbicides into the action groups K3 and N. …
Number of citations: 13 onlinelibrary.wiley.com
T Goto, A Yanagi, Y Watanabe - Modern crop protection …, 2007 - Wiley Online Library
This chapter contains sections titled: Introduction Mode of Action Chemistry and Biology of Oxyacetamides and Tetrazolinones Biology of the Marketed Products and use Pattern The …
Number of citations: 4 onlinelibrary.wiley.com

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